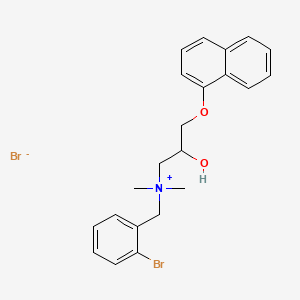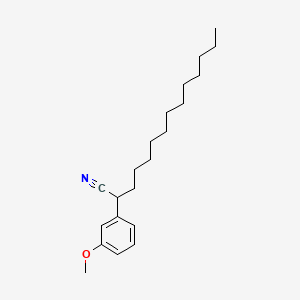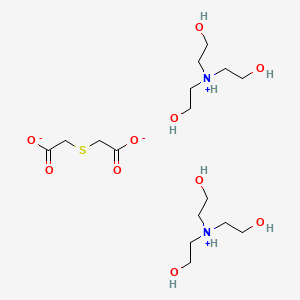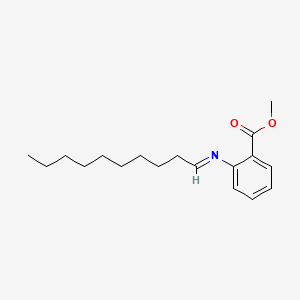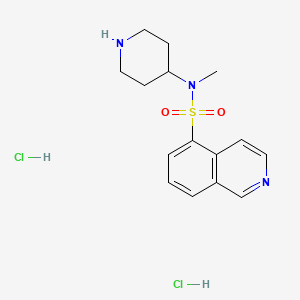
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound structurally related to quinoline. The compound is characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of isoquinoline derivatives with sulfonyl chlorides under basic conditions to introduce the sulfonamide group. The piperidine ring is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidinone share structural similarities with N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide.
Isoquinoline Derivatives: Compounds such as berberine and quinine also belong to the isoquinoline family
Uniqueness
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide stands out due to its unique combination of the piperidine and isoquinoline moieties, along with the sulfonamide group. This unique structure contributes to its diverse chemical reactivity and potential pharmacological activities .
Properties
Molecular Formula |
C15H21Cl2N3O2S |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C15H19N3O2S.2ClH/c1-18(13-5-8-16-9-6-13)21(19,20)15-4-2-3-12-11-17-10-7-14(12)15;;/h2-4,7,10-11,13,16H,5-6,8-9H2,1H3;2*1H |
InChI Key |
RKQAIHDEHZSCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)
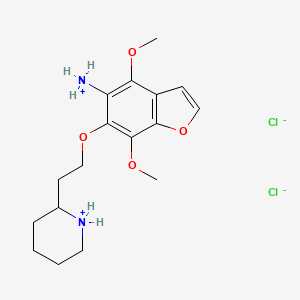
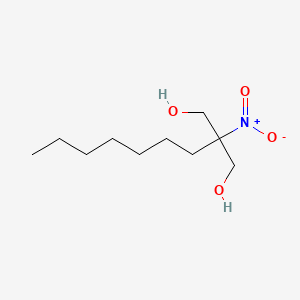
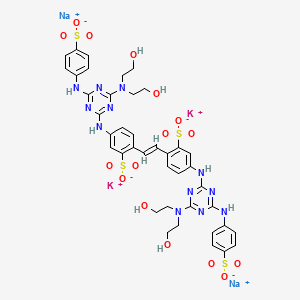
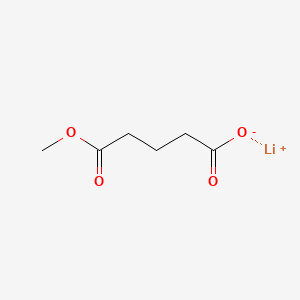
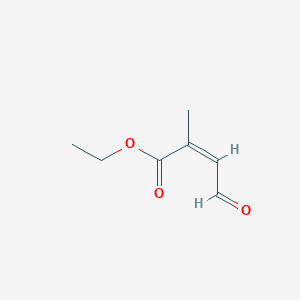
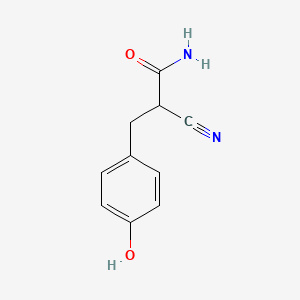
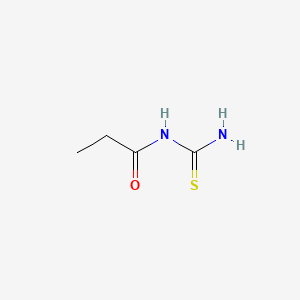
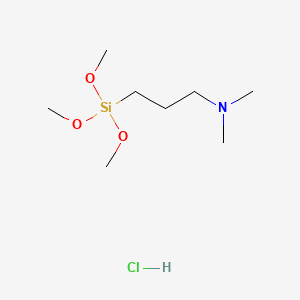
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
